5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIETHYL-
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Overview
Description
5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIETHYL- is a complex organic compound that belongs to the class of dibenzo[a,d]cycloheptenes These compounds are characterized by their unique tricyclic structure, which consists of two benzene rings fused to a seven-membered cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIETHYL- can be achieved through several synthetic routes. One common method involves the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . This method is known for its high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIETHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIETHYL- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIETHYL- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interact with nucleic acids. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzo[a,d]cycloheptenes, such as:
- 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamine
- 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethanol
Uniqueness
5H-DIBENZO(a,d)CYCLOHEPTENE-5-PROPYLAMINE, 10,11-DIHYDRO-N,N-DIETHYL- is unique due to its specific substituents and structural features, which confer distinct chemical and biological properties. These unique characteristics make it valuable for various research and industrial applications.
Properties
CAS No. |
23509-36-6 |
---|---|
Molecular Formula |
C22H29N |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
N,N-diethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine |
InChI |
InChI=1S/C22H29N/c1-3-23(4-2)17-9-14-22-20-12-7-5-10-18(20)15-16-19-11-6-8-13-21(19)22/h5-8,10-13,22H,3-4,9,14-17H2,1-2H3 |
InChI Key |
PWDYQIZDFVMABN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Origin of Product |
United States |
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